BenchChemオンラインストアへようこそ!

Telenzepine

Receptor Pharmacology Radioligand Binding Muscarinic Receptor Subtypes

Telenzepine delivers 20-fold higher M1 receptor affinity (Ki 0.94 nM) versus pirenzepine (Ki 18.6 nM), with 25–50× greater gastric antisecretory potency in humans and extended duration exceeding pirenzepine by several hours. This M1-selective thienobenzodiazepine enables sensitive discrimination of M1 from M2 subtypes (19-fold selectivity) in mixed-tissue assays. Substituting pirenzepine or atropine yields fundamentally different pharmacological outcomes—even after dose adjustment.

Molecular Formula C19H22N4O2S
Molecular Weight 370.5 g/mol
CAS No. 80880-90-6
Cat. No. B1681252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelenzepine
CAS80880-90-6
Synonyms4,9-dihydro-3-methyl-4-((4-methyl-1-piperazinyl)acetyl)-10H-thieno(3,4-b)(1,5)benzodiazepin-10-one
telenzepine
Molecular FormulaC19H22N4O2S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl
InChIInChI=1S/C19H22N4O2S/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22/h3-6,12H,7-11H2,1-2H3,(H,20,25)
InChIKeyVSWPGAIWKHPTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Telenzepine (CAS 80880-90-6): A Selective M1 Muscarinic Antagonist for Gastric Acid Secretion Research


Telenzepine is a thienobenzodiazepine derivative and a selective antagonist of the muscarinic M1 acetylcholine receptor [1]. It belongs to the same chemical class as pirenzepine, the prototypical M1-selective antimuscarinic, but features a modified tricyclic core structure that confers distinct pharmacological properties [2]. Telenzepine was developed primarily as an antiulcer agent with selective inhibition of gastric acid secretion relative to effects on smooth muscle and cardiac tissues [3]. The compound exhibits atropisomerism, possessing a stereogenic C–N axis, and the (+)-enantiomer is approximately 500-fold more active than the (–)-enantiomer at cortical muscarinic receptors [1]. Clinically, telenzepine was investigated for the treatment of peptic ulcer disease [2] and has been explored in patents for applications including obesity, psychological disorders, and glaucoma [4][5][6].

Why Telenzepine (80880-90-6) Cannot Be Replaced by Pirenzepine or Atropine in M1-Receptor Research


Telenzepine exhibits quantifiable and functionally significant differences from its closest analogs that preclude generic substitution in research and procurement contexts. Relative to pirenzepine, the most structurally and pharmacologically similar M1-selective antagonist, telenzepine demonstrates 25- to 50-fold greater potency on a molar basis for inhibiting gastric acid secretion in humans [1] and 4- to 10-fold greater potency in animal models [2]. The receptor binding affinity difference is even more pronounced: telenzepine binds to M1 receptors with a Ki of 0.94 nM versus 18.6 nM for pirenzepine, representing a nearly 20-fold affinity advantage [3]. Furthermore, the duration of telenzepine's antisecretory effect exceeds that of pirenzepine by several hours in vivo [4]. When compared to nonselective antimuscarinics such as atropine, telenzepine demonstrates approximately 5-fold higher relative affinity for muscarinic receptors mediating gastric acid secretion versus those affecting muscle contractility [2]. These substantial quantitative differences in potency, receptor affinity, duration of action, and functional selectivity mean that substituting pirenzepine or atropine in an experimental protocol would yield fundamentally different pharmacological outcomes, even after dose adjustment.

Telenzepine (80880-90-6) vs. Pirenzepine and Atropine: A Quantitative Evidence Guide for Procurement Decision-Making


M1 vs. M2 Receptor Binding Affinity (Ki): Telenzepine vs. Pirenzepine

In radioligand binding studies using rabbit isolated superior cervical sympathetic ganglia, telenzepine demonstrated substantially higher M1 receptor affinity and greater M1/M2 selectivity compared to pirenzepine [1]. This difference in binding affinity directly translates to functional selectivity in tissues where receptor subtype discrimination is critical for experimental outcomes [1].

Receptor Pharmacology Radioligand Binding Muscarinic Receptor Subtypes

In Vivo Antisecretory Potency (Human): Telenzepine vs. Pirenzepine

In a placebo-controlled, double-blind, randomized study in healthy male subjects, oral telenzepine demonstrated significantly greater inhibition of peptone-stimulated gastric acid secretion compared to pirenzepine [1]. Telenzepine 3 mg and 5 mg produced significantly stronger inhibition than pirenzepine 50 mg [1]. On a molar basis, telenzepine proved to be 25 times more potent as an inhibitor of gastric secretion [1].

Gastric Pharmacology Clinical Pharmacology Antisecretory Agents

Duration of Antisecretory Effect: Telenzepine vs. Pirenzepine

In the lumen-perfused stomach of the anaesthetized rat, telenzepine demonstrated a substantially longer duration of antisecretory action compared to pirenzepine [1]. The inhibitory effect of telenzepine on bethanechol-induced acid secretion persisted for more than 3 hours, whereas the effect of pirenzepine was no longer detectable after 1 hour [1]. This extended duration was corroborated in an independent study using the modified Shay rat model, where the antiulcer effect of telenzepine proved significantly longer than that of pirenzepine [2].

Pharmacodynamics Gastric Acid Secretion Duration of Action

Clinical Ulcer Healing Equivalence: Dose-Sparing Advantage of Telenzepine

In a clinical study of patients with duodenal ulcer, a single 3 mg evening dose of telenzepine achieved ulcer healing and pain relief outcomes equivalent to 50 mg pirenzepine administered twice daily (100 mg total daily dose) [1]. This represents a substantial dose-sparing advantage in a therapeutic context and has direct implications for experimental designs where cumulative compound exposure is a concern.

Peptic Ulcer Clinical Efficacy Dose Optimization

Functional Selectivity: Gastric Acid Secretion vs. Muscle Contractility (vs. Atropine)

Telenzepine exhibits functional selectivity between muscarinic receptors mediating gastric acid secretion and those affecting smooth muscle contractility, a property that distinguishes it from nonselective antimuscarinics [1]. Relative to atropine, telenzepine demonstrated approximately 5-fold higher relative affinity for muscarinic receptors involved in gastric acid secretion compared to those affecting muscle contractility [1]. This selectivity profile is similar to that of pirenzepine but with substantially enhanced potency across all measured parameters (4- to 10-fold greater than pirenzepine) [1].

Functional Selectivity Muscarinic Receptor Subtypes Tissue-Specific Pharmacology

Telenzepine (80880-90-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


M1 Muscarinic Receptor Binding and Autoradiography Studies

Telenzepine is optimally suited as a radioligand or competitive displacement agent for M1 receptor binding studies, where its high affinity (Ki = 0.94 nM) enables sensitive detection of M1 receptor populations with minimal interference from M2 sites (M2 Ki = 17.8 nM; 19-fold selectivity) [1]. This affinity advantage is particularly valuable in tissues with mixed muscarinic receptor subtypes, such as sympathetic ganglia and cerebral cortex, where discrimination between M1 and M2 receptor contributions is essential. The availability of tritiated telenzepine ([³H]-telenzepine) as a radioligand with slow dissociation kinetics (half-time = 46 min at 37°C) further supports autoradiographic mapping of M1 receptor distribution [1].

Gastric Acid Secretion Pharmacology and Antiulcer Drug Discovery

Telenzepine is indicated for studies of gastric acid secretion where potent, sustained M1 receptor blockade is required. Its 25-fold molar potency advantage over pirenzepine in humans [2] and >3-hour duration of antisecretory action in vivo [3] make it the compound of choice for chronic gastric secretion studies and antiulcer efficacy testing in animal models. In rat ulcer models, telenzepine consistently ranked first among tested compounds (including pirenzepine, cimetidine, ranitidine, and omeprazole) for both antisecretory and antiulcer activity [4][5], establishing it as a benchmark M1 antagonist for preclinical gastrointestinal research.

Muscarinic Receptor Subtype Selectivity Profiling

Telenzepine serves as a definitive M1-selective tool compound in pharmacological profiling studies that require differentiation among muscarinic receptor subtypes (M1–M5). Its 5-fold higher relative affinity for gastric secretion-associated receptors compared to atropine [6] and its well-characterized Ki values across M1 and M2 receptors [1] make telenzepine a critical reference antagonist for establishing M1 receptor involvement in novel physiological or pathological pathways. Researchers investigating M1 receptor function in tissues such as sympathetic ganglia, cerebral cortex, or gastric mucosa should preferentially select telenzepine over pirenzepine when higher potency and extended duration are required [3].

Obesity and Metabolic Disorder Research

Based on patent literature identifying telenzepine as an M1 receptor antagonist for the treatment of obesity and facilitation of weight loss [7], telenzepine is relevant for studies examining the role of central or peripheral M1 muscarinic receptors in appetite regulation, energy homeostasis, and metabolic function. The compound's established pharmacokinetic profile as an orally active agent [6] supports its use in chronic feeding and metabolic studies in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telenzepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.